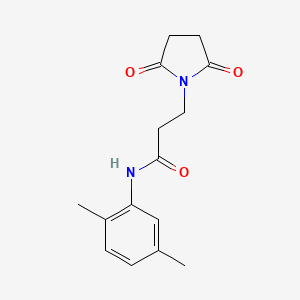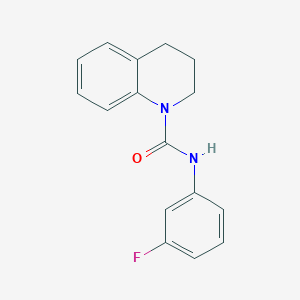
N-(3-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as "Compound X," is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic derivative of quinoline and has been extensively studied for its pharmacological properties and potential therapeutic uses.
Wirkmechanismus
The exact mechanism of action of N-(3-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is not fully understood. However, studies have suggested that it may exert its pharmacological effects by modulating various signaling pathways, including the NF-κB and PI3K/Akt pathways. It has also been found to inhibit the activity of various enzymes, including COX-2 and MMPs.
Biochemical and Physiological Effects
N-(3-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been found to exert several biochemical and physiological effects. It has been shown to possess anti-inflammatory and anti-tumor activities by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells. It has also been found to possess anti-oxidant activity by scavenging free radicals and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and its purity can be easily controlled. It has also been extensively studied for its pharmacological properties, making it a well-characterized compound for use in experiments.
However, there are also some limitations associated with the use of N-(3-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide in lab experiments. Its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, its potential toxicity and side effects have not been fully characterized, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of N-(3-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide. One potential direction is the further characterization of its pharmacological properties and mechanism of action. This may involve the use of various animal models and cell-based assays to better understand its effects on various signaling pathways and enzymes.
Another potential direction is the development of new synthetic derivatives of N-(3-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide with improved pharmacological properties. This may involve the use of structure-activity relationship studies to identify key structural features that are important for its activity.
Finally, there is also potential for the use of N-(3-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide as a therapeutic agent for various diseases. This may involve the use of preclinical and clinical studies to evaluate its safety and efficacy in humans.
Synthesemethoden
The synthesis of N-(3-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is a complex process that involves several steps. The first step involves the synthesis of 3-fluoroaniline, which is then reacted with 2-methyl-3-oxobutanenitrile to form the intermediate product. The intermediate product is then treated with sodium borohydride and acetic acid to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(3-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess several pharmacological properties, including anti-inflammatory, anti-tumor, and anti-oxidant activities. It has also been studied for its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c17-13-7-3-8-14(11-13)18-16(20)19-10-4-6-12-5-1-2-9-15(12)19/h1-3,5,7-9,11H,4,6,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRLIPGITQKTAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

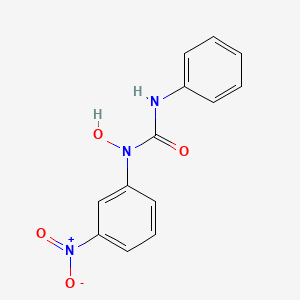
![5-bromo-N-[2-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B5862115.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B5862122.png)
![1-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5862128.png)
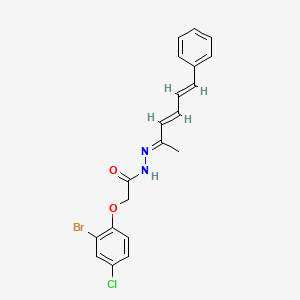
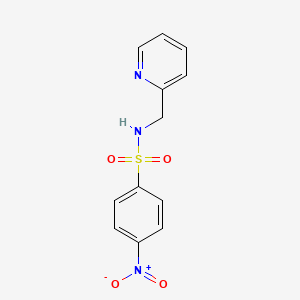
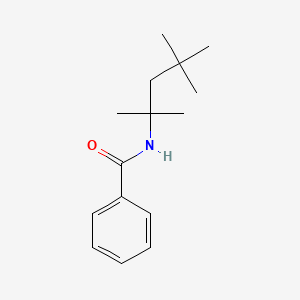
![cyclohexyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5862154.png)

![1-[2-(2-allylphenoxy)ethyl]pyrrolidine](/img/structure/B5862168.png)
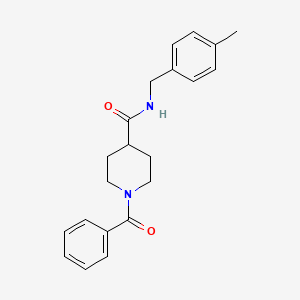
![N-cyclopentyl-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)acetamide](/img/structure/B5862193.png)

